N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide
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Overview
Description
N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide is a complex organic compound that features an indole core, a piperazine ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biological Studies: It can be used in studies investigating the biological activities of indole derivatives, such as antiviral, anticancer, and anti-inflammatory properties.
Chemical Biology: The compound can serve as a tool for probing biological pathways and molecular targets due to its ability to interact with various receptors and enzymes.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide likely involves interactions with specific molecular targets such as receptors or enzymes. The indole core is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The piperazine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1H-indol-3-yl)methyl]-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-[(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide is unique due to its specific combination of an indole core, a piperazine ring, and a benzamide moiety. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C26H30N4O3 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[(Z)-1-(1-ethylindol-3-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C26H30N4O3/c1-4-29-18-19(20-9-5-7-11-23(20)29)17-22(26(32)30-15-13-28(2)14-16-30)27-25(31)21-10-6-8-12-24(21)33-3/h5-12,17-18H,4,13-16H2,1-3H3,(H,27,31)/b22-17- |
InChI Key |
DZKCSIPETPMQAS-XLNRJJMWSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C(/C(=O)N3CCN(CC3)C)\NC(=O)C4=CC=CC=C4OC |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C(=O)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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